N-(2-fluorophenyl)-4-methoxybenzamide
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “N-(2-fluorophenyl)-4-methoxybenzamide” are not explicitly mentioned in the searched resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. The specific physical and chemical properties of “this compound” are not found in the searched resources .Scientific Research Applications
1. Radiolabeled Antagonist for Neurotransmission Studies
N-(2-fluorophenyl)-4-methoxybenzamide is utilized in the synthesis of [18F]p-MPPF, a radiolabeled antagonist for PET imaging to study serotonergic neurotransmission. This compound has been used in animal and human studies to investigate the serotonergic system, providing valuable insights into neurobiology and potential therapeutic applications (Plenevaux et al., 2000).
2. Corrosion Inhibition in Industrial Applications
Derivatives of this compound, such as methoxy-substituted phenylthienyl benzamidines, have been found effective as corrosion inhibitors for carbon steel in hydrochloric acid medium. This has significant implications for industrial applications, especially in protecting metal surfaces in corrosive environments (Fouda et al., 2020).
3. Molecular Interaction and Structural Studies
The compound has been studied for its molecular interactions and structural properties. For example, the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, has been analyzed through X-ray diffraction and DFT calculations, highlighting its significance in molecular chemistry and material science (Karabulut et al., 2014).
4. Potential Antiviral and Anticancer Applications
Certain N-phenylbenzamide derivatives, including those with methoxybenzamide structures, have shown promise as antiviral agents against enteroviruses and as potential anticancer agents through inhibition of specific receptors and pathways. These findings suggest a possible therapeutic role for these compounds in treating viral infections and cancer (Ji et al., 2013), (Jiang et al., 2016).
5. Imaging Agent for Brain PET Scans
This compound derivatives have been explored as potential brain imaging agents for PET scans. These studies contribute to the development of new imaging agents that can assist in the diagnosis and monitoring of neurological disorders (Mou et al., 2009).
6. Synthesis of Sulfonyl Fluoride Scaffolds
Research has been conducted on the use of N-methoxybenzamides, including derivatives of this compound, in the synthesis of sulfonyl fluoride scaffolds. This has applications in the development of new chemical entities for pharmaceutical and material science industries (Wang et al., 2018).
Mechanism of Action
Target of Action
N-(2-fluorophenyl)-4-methoxybenzamide is a synthetic compound with potential biological activity. It is suggested that it may interact with multiple receptors, similar to other indole derivatives .
Mode of Action
It is thought to work by inhibiting certain enzymes or pathways involved in cell growth and proliferation. The compound’s interaction with its targets and any resulting changes are subject to ongoing research .
Biochemical Pathways
Pharmacokinetics
Similar compounds have been shown to be rapidly absorbed and declined with a terminal half-life of about 4 hours
Result of Action
Action Environment
Similar compounds have been shown to be stable under various conditions
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDPONOQVIHJEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355295 | |
Record name | N-(2-fluorophenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143925-52-4 | |
Record name | N-(2-fluorophenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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